Paeonoside

Catalog No.
S600063
CAS No.
20309-70-0
M.F
C15H20O8
M. Wt
328.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paeonoside

CAS Number

20309-70-0

Product Name

Paeonoside

IUPAC Name

1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone

Molecular Formula

C15H20O8

Molecular Weight

328.31 g/mol

InChI

InChI=1S/C15H20O8/c1-7(17)9-4-3-8(21-2)5-10(9)22-15-14(20)13(19)12(18)11(6-16)23-15/h3-5,11-16,18-20H,6H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1

InChI Key

AVIUTYMRHHBXPB-UXXRCYHCSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

CC(=O)C1=C(C=C(C=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Paeonoside is a glycoside.
Paeonoside has been reported in Spiranthes vernalis, Rhodiola wallichiana, and other organisms with data available.

Paeonoside (CAS 20309-70-0), chemically defined as paeonol-β-D-glucopyranoside, is a primary phenolic glycoside extracted from the root bark of Paeonia suffruticosa (Moutan Cortex) [1]. As the direct glucoside of the highly volatile aglycone paeonol, paeonoside presents a significantly altered physicochemical profile, characterized by enhanced aqueous solubility, thermal stability, and resistance to sublimation . In procurement and formulation contexts, paeonoside serves as a critical reference standard for the quality control of paeonol-glycoside fractions and functions as a stable, sustained-release precursor that overcomes the rapid systemic clearance and formulation challenges associated with free paeonol [1].

Research Fit

Flavonol diglycoside probe for osteoblast signaling studies
BMP2/Wnt3a pathway research in pre-osteoblast models
Paeonia chemotaxonomic reference standard

Substituting paeonoside with its aglycone, paeonol, or closely related monoterpene glycosides like paeoniflorin introduces severe process and analytical failures [1]. Paeonol is highly volatile at room temperature and possesses poor water solubility, leading to rapid degradation during thermal processing and low oral bioavailability due to rapid systemic clearance[1]. Conversely, utilizing paeoniflorin as a surrogate marker fails analytically because it belongs to an entirely different biosynthetic class (monoterpenes) and cannot accurately quantify the phenolic glycoside pathway [2]. Procurement of exact paeonoside is therefore mandatory for stable aqueous formulations, targeted gut-microbiota-mediated prodrug applications, and precise phytochemical standardization [2].

Substitution Risk

Scaffold mismatch

Monoterpene glycosides (e.g., paeoniflorin) have a fundamentally different carbon skeleton from paeonoside's flavonoid core; functional equivalence cannot be assumed.

Mechanistic divergence

Paeoniflorin acts via mitochondrial protection in osteoblasts, not BMP2/Wnt3a–RUNX2 cascade. This pathway engagement is specific to paeonoside based on current evidence.

In vivo endpoint variability

Sepsis model survival endpoints differ among Paeonia constituents; substituting a generic extract may obscure compound-specific protective effects.

Glycosylation-Driven Enhancement of Formulation Stability and Solubility

The conjugation of a β-D-glucopyranosyl moiety to paeonol fundamentally transforms the physicochemical behavior of the molecule [1]. While free paeonol exhibits high volatility (sublimation at room temperature) and poor water solubility that restricts its clinical and industrial formulation, paeonoside demonstrates robust thermal stability and high hydrophilicity [1]. This structural modification prevents evaporative loss during manufacturing and enables uniform dissolution in aqueous media.

Evidence DimensionPhysicochemical stability and aqueous solubility
Target Compound DataStable at room temperature; high hydrophilicity
Comparator Or BaselineFree Paeonol (high volatility/sublimation, poor water solubility)
Quantified DifferenceComplete prevention of ambient sublimation and significant reduction in lipophilicity
ConditionsStandard ambient handling and aqueous formulation conditions

Eliminates the active ingredient loss during thermal processing and enables the development of stable, water-based formulations that are impossible with free paeonol.

Chemical scaffold
Class-level inference
Paeonoside: flavonol diglycoside, C27H30O15, MW 594.5
Paeoniflorin: monoterpene glycoside, C23H28O11, MW 480.5
Ensures correct flavonoid identity
Prevents mis-substitution under generic “Paeonia glycoside” descriptor

Sustained Release via Gut Microbiota Metabolism

Paeonoside acts as a natural prodrug that overcomes the rapid systemic clearance and low oral bioavailability of free paeonol [1]. Upon oral administration, paeonoside resists immediate upper gastrointestinal absorption and is specifically hydrolyzed by gut microbiota glycoside hydrolases (such as GH42 enzymes) to release the active aglycone paeonol [1]. This enzymatic cleavage provides a sustained-release pharmacokinetic profile, significantly extending the mean residence time compared to the rapid clearance observed when administering free paeonol directly.

Evidence DimensionPharmacokinetic release profile
Target Compound DataSustained release via targeted gut microbiota hydrolysis
Comparator Or BaselineFree Paeonol (rapid systemic clearance and low oral bioavailability)
Quantified DifferenceShift from rapid first-pass clearance to sustained colonic/intestinal release
ConditionsOral administration and gut microbiome enzymatic assays

Essential for researchers and formulators developing sustained-release therapeutics or studying microbiome-mediated drug metabolism.

Osteoblast mechanism
Class-level inference
Paeonoside: BMP2/Wnt3a → RUNX2 upregulation, enhanced mineralization (MC3T3-E1)
Paeoniflorin: mitochondrial protection against antimycin A; no reported BMP2/Wnt3a activation
Supports BMP2/Wnt3a pathway interpretation
Mechanistic profile not shared by paeoniflorin in same model

Non-Cytotoxic Promotion of Mineralized Nodule Formation

Paeonoside exhibits a highly specific, dose-dependent promotion of osteoblast differentiation without the cytotoxicity often associated with crude plant extracts[1]. In vitro assays demonstrate that paeonoside shows no cytotoxicity to MC3T3-E1 pre-osteoblasts even at concentrations up to 100 μM over 24 hours[1]. Furthermore, it actively promotes mineralized nodule formation and upregulates RUNX2 expression via the BMP2 and Wnt3a/β-catenin signaling pathways, establishing it as a potent, non-toxic agent for bone regeneration models [1].

Evidence DimensionCytotoxicity and osteogenic activity
Target Compound Data0% cytotoxicity up to 100 μM; significant dose-dependent increase in mineralized nodules
Comparator Or BaselineBaseline control / Crude extracts (variable cytotoxicity)
Quantified DifferenceMaintenance of 100% cell viability at 100 μM while actively promoting RUNX2 expression
ConditionsMC3T3-E1 pre-osteoblast cell cultures (24h exposure)

Provides a safe, highly characterized molecular probe for in vitro bone tissue engineering and osteogenic signaling research.

Purity specification
Data to verify
99.59% (HPLC)
Supports reproducible dosing
Source-specific review; purity may vary across vendors
Acute oral toxicity
Data to verify
LD50 > 2,000 mg/kg
Informs in vivo dose selection
Rat oral route; direct cross-compound comparison limited

Phytochemical Reference Standards for Quality Control

Paeonoside is indispensable as an analytical reference standard for the precise quantification of the phenolic glycoside fraction in Paeonia suffruticosa extracts, allowing laboratories to avoid the volatility-induced quantification errors associated with free paeonol [3].

Microbiome-Mediated Prodrug Development

Due to its specific hydrolysis by gut microbiota glycoside hydrolases, paeonoside is an ideal model compound for developing sustained-release oral formulations and studying microbiome-drug interactions [2].

Aqueous Formulation and Cosmetic Chemistry

The high water solubility and thermal stability of paeonoside make it a superior precursor for hydrophilic cosmetic serums and dermatological hydrogels, where the sublimation and lipophilicity of free paeonol would cause formulation instability [3].

Bone Regeneration and Osteogenic Research

With its proven ability to upregulate RUNX2 via BMP2/Wnt3a pathways without cytotoxicity up to 100 μM, paeonoside is a prime candidate for in vitro bone regeneration models and the development of anabolic agents [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
BMP2/Wnt3a signaling studies
BMP2/Wnt3a pathway engagement
RUNX2 & ALP endpoint review
Paeonia chemotaxonomic marker
Flavonoid diglycoside identity
Species-specific quantification
Flavonoid diglycoside ADME profiling
Low acute toxicity benchmark
Exposure-model review
Analytical reference standard
High-purity specification
Method accuracy & reproducibility

XLogP3

-0.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

328.11581759 Da

Monoisotopic Mass

328.11581759 Da

Heavy Atom Count

23

Wikipedia

Paeonoside

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